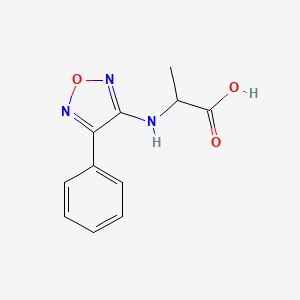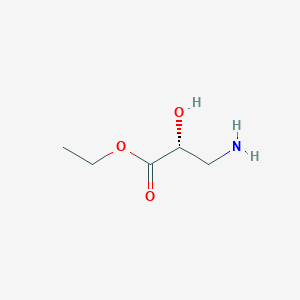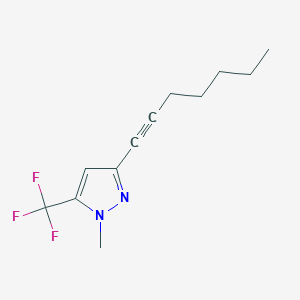![molecular formula C20H23N5 B8353529 N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine CAS No. 83947-99-3](/img/structure/B8353529.png)
N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate is a complex organic compound with a unique structure that combines elements of pyrido, pyrrolo, and isoquinolin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate involves multiple steps, typically starting with the preparation of the pyrido and pyrrolo components. These components are then combined under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would include the careful control of reaction conditions, purification steps to remove any impurities, and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can also be performed, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate include other derivatives of pyrido, pyrrolo, and isoquinolin structures. These compounds may share some chemical properties and reactivity but differ in their specific structures and applications.
Uniqueness
What sets 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate apart is its unique combination of structural elements, which gives it distinct chemical and biological properties
Properties
CAS No. |
83947-99-3 |
|---|---|
Molecular Formula |
C20H23N5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C20H23N5/c1-3-21-7-4-8-23-20-16-11-15-17-12-22-9-6-18(17)25-19(15)13(2)14(16)5-10-24-20/h5-6,9-12,21,25H,3-4,7-8H2,1-2H3,(H,23,24) |
InChI Key |
RUPSDCVSULNLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B8353498.png)


![4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde](/img/structure/B8353530.png)

![7-Chloro-3,5-dihydrobenzo[e][1,4]oxazepine-2(1H)-thione](/img/structure/B8353547.png)


![[(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B8353561.png)
